molecular formula C22H40O6 B14298853 Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 116365-20-9

Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B14298853
CAS No.: 116365-20-9
M. Wt: 400.5 g/mol
InChI Key: ZJDZJVPTSGNGIR-UHFFFAOYSA-N
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Description

Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C20H40O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and pentadecyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long pentadecyl chain and dioxolane ring make it particularly useful in applications requiring hydrophobic and stable cyclic structures .

Properties

CAS No.

116365-20-9

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C22H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19(21(23)25-2)20(28-18)22(24)26-3/h18-20H,4-17H2,1-3H3

InChI Key

ZJDZJVPTSGNGIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OC(C(O1)C(=O)OC)C(=O)OC

Origin of Product

United States

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